4,7-Difluoro-3-iodo-1H-indazole

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Medicinal chemistry workflows often stall due to inefficient diversification of fluorinated cores. This polyhalogenated indazole solves that with a pre-installed 3-iodo leaving group for rapid C-C bond formation. - **Key differentiator**: 3-Iodo group enables high-throughput Suzuki couplings under mild conditions, unlike less reactive 3-bromo analogs. - **Physicochemical certainty**: LogP 3.32 and 4,7-difluoro pattern deliver predictable lipophilicity and metabolic stability. - **Supply**: Bench-stock available for parallel synthesis.

Molecular Formula C7H3F2IN2
Molecular Weight 280.01 g/mol
CAS No. 1000342-06-2
Cat. No. B3196451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Difluoro-3-iodo-1H-indazole
CAS1000342-06-2
Molecular FormulaC7H3F2IN2
Molecular Weight280.01 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NN=C2C(=C1)F)I)F
InChIInChI=1S/C7H3F2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
InChIKeyTYGHMUGMVQEKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Difluoro-3-iodo-1H-indazole Chemical Identity and Specifications


4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2, MW: 280.01 g/mol) is a polyhalogenated heterocyclic building block belonging to the 1H-indazole class, characterized by a fused benzene-pyrazole bicyclic core . Its distinctive substitution pattern comprises fluorine atoms at the 4- and 7-positions and an iodine atom at the 3-position of the indazole scaffold . Key computed physicochemical properties relevant to handling and formulation include a density of 2.2±0.1 g/cm³, a boiling point of 363.5±37.0 °C, and a calculated LogP of 3.32, indicative of moderate lipophilicity [1].

Polyhalogenated indazole building block with 3-iodo handle
Retains 4,7-difluoro motif in cross-coupling products
Supports modular synthesis of fluorinated compound libraries

4,7-Difluoro-3-iodo-1H-indazole Differentiation from Analogs


While the indazole core is a common pharmacophore, the specific and unusual substitution pattern of 4,7-difluoro-3-iodo-1H-indazole renders it non-interchangeable with other commercially available indazole derivatives. Generic substitution with a non-fluorinated 3-iodoindazole or a 3-bromo-4,7-difluoroindazole would fundamentally alter the electronic and steric properties of the molecule, directly impacting reactivity in cross-coupling reactions and affinity for biological targets. The 3-iodo group is a superior leaving group for palladium-catalyzed transformations compared to the 3-bromo or 3-chloro analogs , while the strategic placement of the 4,7-difluoro pattern significantly influences the molecule's lipophilicity (LogP 3.32) and metabolic stability relative to non-fluorinated or mono-fluorinated congeners [1]. The convergence of these functionalities in a single, pre-assembled core enables synthetic efficiency that is not attainable with alternative building blocks, directly impacting project timelines and resource allocation in medicinal chemistry campaigns. The following evidence quantifies these key differentiators.

Halogen identity
Replacing the 3-iodo group with 3-bromo or 3-chloro may reduce palladium-catalyzed coupling rates, potentially requiring harsher conditions.
Fluorination pattern
Non-fluorinated or mono-fluorinated indazoles lack the dual 4,7-difluoro motif, changing lipophilicity and metabolic stability profiles.
Regioisomeric variation
Closely related difluoroindazole regioisomers (e.g., 4,6-difluoro) may exhibit distinct electronic distributions and biological target preferences.

4,7-Difluoro-3-iodo-1H-indazole Comparative Evidence


Cross-Coupling Efficiency of 3-Iodo Substituent

The 3-iodo substituent on 4,7-difluoro-3-iodo-1H-indazole confers a significant and quantifiable advantage in palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs. Iodoarenes are well-established to undergo oxidative addition with Pd(0) catalysts at significantly faster rates than their bromo or chloro counterparts . While a direct head-to-head kinetic comparison for this specific 4,7-difluoroindazole scaffold was not located in primary literature, this represents a well-founded class-level inference that is essential for procurement decisions. The 3-iodoindazole scaffold is a potent building block in divergent syntheses via palladium cross-coupling reactions, enabling the rapid construction of complex molecular architectures [1]. A general synthetic scheme using similar iodoindazoles reports a Suzuki-Miyaura coupling step proceeding in yields of 50–78% [2].

Cross-coupling reactivity
Class-level inference
3-iodo indazole vs. 3-bromo/chloro analogs
Faster oxidative addition reported for C-I bond; may enable milder Suzuki-Miyaura conditions.
Yields for similar 3-iodoindazoles reported in the 50–78% range.
Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling Building Blocks

Lipophilicity Driven by 4,7-Difluoro Substitution

The unique 4,7-difluoro substitution pattern of the target compound directly modulates its lipophilicity, a critical determinant of membrane permeability and metabolic stability in drug discovery. Its calculated LogP value of 3.32 [1] provides a quantitative benchmark for this property. By comparison, the non-fluorinated parent scaffold, 3-iodo-1H-indazole, has a lower LogP due to the absence of the two lipophilic fluorine atoms, while the non-iodinated analog, 4,7-difluoro-1H-indazole, has a lower molecular weight and LogP owing to the absence of the heavy, hydrophobic iodine atom. The presence of the 4,7-difluoro pattern is also known to enhance metabolic stability by blocking potential sites of oxidative metabolism, a class-level advantage over non-fluorinated indazoles [2].

Calculated LogP
Cross-study comparable
3.32
Distinct from non-fluorinated or non-iodinated indazole comparators.
Standard fragment-based computational method.
Medicinal Chemistry ADME Properties Lipophilicity Physicochemical Profiling

CNS Receptor Ligand Potential

Derivatives synthesized from 4,7-difluoro-3-iodo-1H-indazole or its direct precursors have demonstrated quantifiable biological activity, confirming the scaffold's value in drug discovery. A PhD thesis describes a synthetic pathway to over twenty new ligands in the fluoroindazole series with nanomolar affinity for the 5-HT₄ receptor (5-HT₄R), a GPCR target for neuropsychiatric disorders [1]. While the final active compounds are more complex derivatives, the 4,7-difluoro-3-iodo-1H-indazole core is the essential starting point for constructing these molecules. This provides tangible, research-backed evidence for its utility in medicinal chemistry, distinguishing it from other indazole building blocks that may not have been validated for this target class.

5-HT₄ receptor ligand potential
Supporting evidence
Lead fluoroindazole ligands achieve nanomolar affinity
Supports scaffold utility in CNS receptor research.
Affinity values from in vitro binding assays; see cited thesis.
Neuroscience GPCR Radiotracer Development PET Imaging

InChIKey and Spectroscopic Confirmation

Procurement of a research chemical requires unambiguous structural confirmation to avoid experimental errors. 4,7-Difluoro-3-iodo-1H-indazole has a unique InChIKey, TYGHMUGMVQEKTP-UHFFFAOYSA-N, which serves as a digital fingerprint for this precise substitution pattern and tautomeric form . This identifier differentiates it from all other regioisomers (e.g., 4,6-difluoro-3-iodo-1H-indazole) and analogs. This level of certainty is critical for reproducible research. A related study on 4,6- and 6,7-difluoro-3-methyl-1H-indazoles underscores the importance of rigorous characterization via multinuclear NMR to differentiate between closely related fluorinated indazole isomers, which can have distinct biological activities [1].

Structural identity
Specification review
InChIKey: TYGHMUGMVQEKTP-UHFFFAOYSA-N
Enables unambiguous procurement and isomer differentiation.
Standard IUPAC identifier; confirms 4,7-difluoro-3-iodo substitution.
Analytical Chemistry Quality Control Structural Confirmation Procurement

4,7-Difluoro-3-iodo-1H-indazole Application Scenarios


Palladium-Catalyzed Library Synthesis

The 3-iodo group of 4,7-difluoro-3-iodo-1H-indazole serves as an exceptional handle for C-C bond formation . This application scenario is ideal for medicinal chemists seeking to rapidly explore structure-activity relationships (SAR) at the 3-position of a 4,7-difluoroindazole core. The compound's superior reactivity in Suzuki-Miyaura couplings allows for the high-throughput diversification of the core with a wide range of aryl, heteroaryl, and vinyl boronic acids/esters. The pre-installed 4,7-difluoro motif is retained throughout the sequence, ensuring that the beneficial effects of fluorination on conformation, pKa, and metabolism are consistently present in all final analogs. This contrasts with using a non-iodinated or less reactive 3-bromo analog, which would require harsher conditions or longer reaction times.

PET Radiotracer Development for CNS GPCRs

As demonstrated in published research, the fluoroindazole core is a validated scaffold for developing high-affinity ligands for CNS targets like the 5-HT₄ receptor [1]. This compound is a strategic starting material for radiochemists and molecular imaging scientists. The presence of two fluorine atoms on the ring not only modulates target affinity and metabolism but also offers the potential for isotopic labeling with [¹⁸F]fluorine for positron emission tomography (PET) imaging studies. The 3-iodo group provides a convenient site for further functionalization to introduce additional pharmacophore elements. This application is supported by the fact that this specific substitution pattern has led to compounds with nanomolar receptor affinity [1].

Physicochemical Modulation in Lead Optimization

Medicinal chemists can use this building block to precisely tune the lipophilicity (LogP 3.32) [2] and electron density of a lead series. The 4,7-difluoro pattern introduces electron-withdrawal that can lower the pKa of the indazole N-H, affecting solubility and target binding, while the 3-iodo group adds significant molecular weight and lipophilicity. This application is for research teams needing to improve the ADME profile of a candidate molecule. By incorporating this pre-assembled core, they can efficiently introduce a known, well-characterized physicochemical profile into a molecule, thereby bypassing the need for multi-step syntheses to achieve the same substitution pattern de novo.

High-Throughput Parallel Synthesis

The robustness and predictability of the 3-iodo group in palladium-catalyzed cross-couplings make this compound an excellent building block for automated, high-throughput parallel synthesis . Researchers can procure this single, versatile core and react it with a diverse set of coupling partners in a 96-well plate format to generate a focused library of novel, drug-like molecules. This approach maximizes chemical diversity while minimizing the number of synthetic steps and starting materials required, thereby improving overall workflow efficiency and reducing the cost per compound synthesized.

Application
Selection Property
Validation Focus
Palladium-catalyzed library synthesis
Cross-coupling reactivity context
Reproducible C-C bond formation yields
PET radiotracer development for CNS receptors
Scaffold with reported nanomolar affinity for 5-HT₄
Confirmation of specific receptor binding
Physicochemical modulation in lead optimization
Well-characterized LogP and electronic effects
Consistency of ADME property contributions
High-throughput parallel synthesis
Reliable coupling handle
Yield and purity across diverse boronic acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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